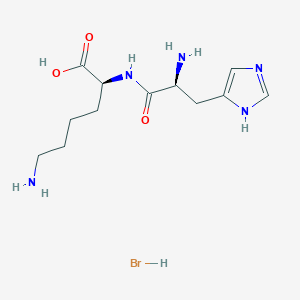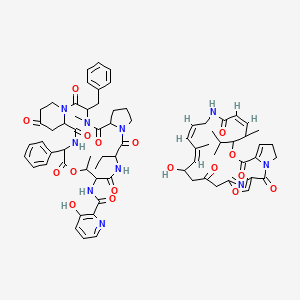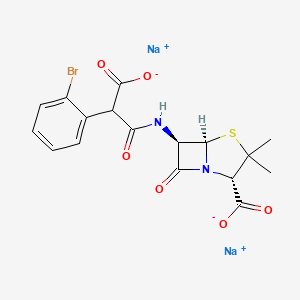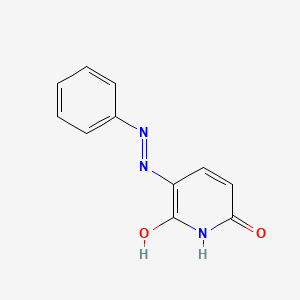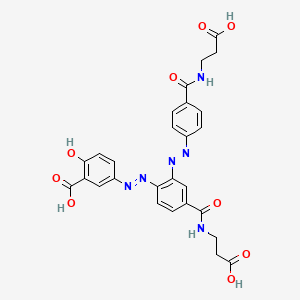
Balsalazide impurity 3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of Balsalazide impurity 3 involves a series of chemical reactions starting from key precursors and intermediates. One method involves the condensation, reduction, diazotization, coupling, and salification reactions starting from 4-nitrobenzoyl chloride to synthesize Balsalazide Disodium, during which Balsalazide impurity 3 can be formed as a by-product (Leng Zong-kang, 2004).
Molecular Structure Analysis
The molecular structure of Balsalazide impurity 3 is characterized by specific functional groups and bonds, which can be elucidated using various analytical techniques such as UV, IR, 1H NMR, and ESI-MS. These methods confirm the chemical structure and help in understanding the molecular interactions and stability of the impurity.
Chemical Reactions and Properties
Balsalazide impurity 3 undergoes specific chemical reactions, including oxidative processes. A study on the oxidation of Balsalazide with acidic chloramine-T and bromamine-T provides insights into the reactivity and stability of such impurities under different conditions. These reactions are critical for understanding the degradation pathways and potential transformation products of Balsalazide impurities (Puttaswamy & Dakshayani, 2014).
Scientific Research Applications
Synthesis and Characterization in Drug Development
The study of balsalazide impurities, including impurity 3, plays a crucial role in the drug development process, ensuring the quality and safety of the medication. In a comprehensive analysis, researchers identified and characterized various impurities of Balsalazide Disodium, an anti-inflammatory drug used for treating inflammatory bowel disease (IBD). This investigation involved synthesizing and characterizing eight impurities, including balsalazide 3-isomer (an impurity similar to the one ), highlighting the importance of understanding these components in drug formulation and regulatory compliance (Khan et al., 2010).
Enhancement of Antitumor Effects
In the context of cancer research, balsalazide has been studied for its potential to enhance the antitumor effects of other compounds. For instance, it was found to potentiate the inhibition of NF-κB signaling by Parthenolide in human colorectal cancer cells, suggesting a synergistic effect that could lead to improved therapeutic strategies for cancer treatment. This line of investigation points to the broader therapeutic potential of balsalazide beyond its primary use for IBD, offering insights into its mechanism of action and potential applications in oncology (Kim et al., 2015).
Pharmacokinetic Studies
Understanding the pharmacokinetics of balsalazide, including the behavior of its impurities, is vital for optimizing its efficacy and safety profiles. Studies focusing on the analysis of balsalazide disodium and its related impurities in bulk drug and pharmaceutical forms contribute to this knowledge base, ensuring that therapeutic dosages are both effective and devoid of unnecessary risks. Such research underpins the development and refinement of dosage forms, enhancing the clinical utility of balsalazide (Kaja et al., 2009).
Safety And Hazards
properties
IUPAC Name |
5-[[4-(2-carboxyethylcarbamoyl)-2-[[4-(2-carboxyethylcarbamoyl)phenyl]diazenyl]phenyl]diazenyl]-2-hydroxybenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N6O9/c34-22-8-6-18(14-19(22)27(41)42)31-32-20-7-3-16(26(40)29-12-10-24(37)38)13-21(20)33-30-17-4-1-15(2-5-17)25(39)28-11-9-23(35)36/h1-8,13-14,34H,9-12H2,(H,28,39)(H,29,40)(H,35,36)(H,37,38)(H,41,42) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBCQZTYNNGNNDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCC(=O)O)N=NC2=C(C=CC(=C2)C(=O)NCCC(=O)O)N=NC3=CC(=C(C=C3)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N6O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Balsalazide impurity 3 | |
CAS RN |
1346606-53-8 |
Source


|
| Record name | 5-((2-(4-(2-Carboxyethylcarbamoyl)phenylazo)-4-(2-carboxyethyl-carbamoyl)(phenylazo(-salicylic acid, (E,E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346606538 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-((2-(4-(2-CARBOXYETHYLCARBAMOYL)PHENYLAZO)-4-(2-CARBOXYETHYL-CARBAMOYL)(PHENYLAZO(SALICYLIC ACID)))), (E,E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DD3LDH08S8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



